

An In-depth Technical Guide to 2-Chloro-3-fluorophenyl isocyanate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-fluorophenyl isocyanate

Cat. No.: B1590609

[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core physicochemical properties, reactivity, synthesis, and safe handling of **2-Chloro-3-fluorophenyl isocyanate**, a key halogenated building block in modern medicinal chemistry. The insights provided herein are grounded in established chemical principles and field-proven applications to empower users with the knowledge required for its effective and safe utilization.

Chemical Identity and Structural Framework

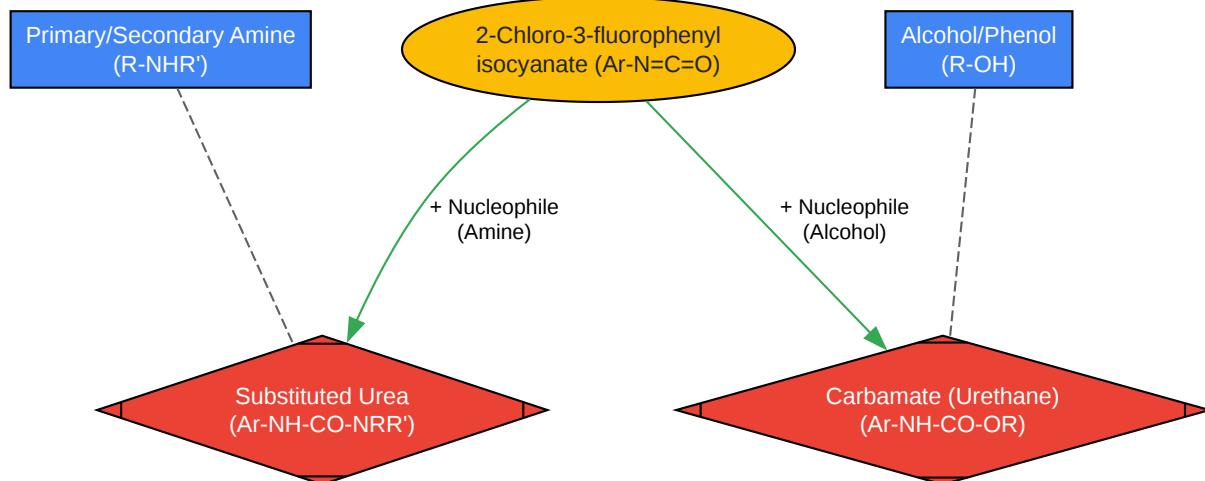
2-Chloro-3-fluorophenyl isocyanate is an aromatic isocyanate featuring both chlorine and fluorine substituents on the phenyl ring. This specific substitution pattern imparts unique electronic and steric properties that are highly valuable in the design of bioactive molecules.

Identifier	Value	Source
CAS Number	93110-05-5	[1] [2] [3]
Molecular Formula	C ₇ H ₃ ClFNO	[3] [4]
Molecular Weight	171.56 g/mol	[5]
IUPAC Name	2-chloro-1-fluoro-3-isocyanatobenzene	[4]
Synonyms	Benzene, 2-chloro-1-fluoro-3-isocyanato-	[3]

Molecular Structure:

Caption: 2D structure of **2-Chloro-3-fluorophenyl isocyanate**.

Physicochemical Properties


The physical state and solubility characteristics of an isocyanate are critical for designing reaction conditions, including solvent selection and temperature control. While specific experimental data for this isomer is sparse, properties can be inferred from closely related analogs.

Property	Value / Description	Notes
Appearance	Assumed to be a clear, colorless to pale yellow liquid.	Based on analogs like 3-chloro-4-fluorophenyl isocyanate.[4]
Boiling Point	Data not available. Expected to be >200°C at atmospheric pressure.	For comparison, 4-chlorophenyl isocyanate boils at 204°C.[6] 3-Fluorophenyl isocyanate boils at 56-58°C at 14 mmHg.[7]
Density	Data not available.	For comparison, 2-fluorophenyl isocyanate has a density of 1.222 g/mL at 25°C.
Solubility	Soluble in common aprotic organic solvents such as toluene, dichloromethane, THF, and DMF.	Isocyanates readily react with protic solvents like water and alcohols.
Moisture Sensitivity	Highly sensitive to moisture.	Reacts with water to form an unstable carbamic acid, which decomposes to the corresponding aniline and carbon dioxide.[8][9][10]
Refractive Index	Data not available.	For comparison, 3-fluorophenyl isocyanate has a refractive index of 1.514 at 20°C.[7]

Core Reactivity and Mechanistic Insights

The synthetic utility of **2-Chloro-3-fluorophenyl isocyanate** is dominated by the electrophilic nature of the isocyanate (-N=C=O) functional group. The central carbon atom is highly susceptible to nucleophilic attack, making it an efficient reagent for forming key linkages in drug molecules.

The primary reactions involve the addition of nucleophiles across the C=N bond. This reactivity is fundamental to its application in drug development for the synthesis of ureas and carbamates, which are common pharmacophores.

[Click to download full resolution via product page](#)

Caption: Core reactivity pathways of isocyanates with nucleophiles.

This reactivity makes the compound a powerful tool for linking different molecular fragments. The resulting urea or carbamate linkage is metabolically stable and provides hydrogen bonding capabilities crucial for target binding in many pharmaceuticals.

Spectroscopic Signature for Quality Control

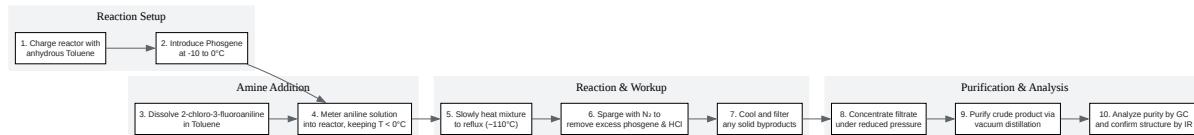
Verifying the identity and purity of **2-Chloro-3-fluorophenyl isocyanate** is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule.

- Infrared (IR) Spectroscopy: The most prominent and diagnostic feature is the very strong and sharp absorption band for the asymmetric C=N=O stretch, which appears in the range of $2250-2275\text{ cm}^{-1}$. The absence of N-H stretches (around $3300-3500\text{ cm}^{-1}$) and C=O stretches from urea byproducts (around 1640 cm^{-1}) confirms the purity of the isocyanate.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^{13}C NMR: The isocyanate carbon typically resonates around 120-130 ppm. The aromatic carbons will show complex splitting patterns due to both ^1H and ^{19}F coupling, providing a unique fingerprint of the substitution pattern.
- ^{19}F NMR: A single resonance is expected, with its chemical shift being characteristic of a fluorine atom positioned between a chlorine and an isocyanate group on the benzene ring.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight. A characteristic isotopic pattern for a molecule containing one chlorine atom will be observed, with an $(\text{M}+2)^+$ peak that is approximately one-third the intensity of the M^+ peak.

Recommended Synthesis Protocol

The most common and industrially viable method for synthesizing aryl isocyanates is the phosgenation of the corresponding primary amine. This process involves the reaction of 2-chloro-3-fluoroaniline with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent.


Disclaimer: This protocol involves highly toxic reagents (phosgene or its equivalents) and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety measures and emergency preparedness.

Objective: To synthesize **2-Chloro-3-fluorophenyl isocyanate** from 2-chloro-3-fluoroaniline.

Materials:

- 2-chloro-3-fluoroaniline
- Toluene (anhydrous)
- Phosgene (or a stoichiometric equivalent of triphosgene)
- Inert gas (Nitrogen or Argon)

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-3-fluorophenyl isocyanate**.

Step-by-Step Procedure:

- A solution of phosgene (approximately 1.5-2.0 equivalents) in anhydrous toluene is prepared in a suitable reactor equipped with a mechanical stirrer, thermometer, condenser, and gas inlet/outlet, and cooled to a temperature between -10°C and 0°C.[11]
- A solution of 2-chloro-3-fluoroaniline (1.0 equivalent) in anhydrous toluene is prepared separately.
- The aniline solution is added dropwise to the stirred phosgene solution, maintaining the temperature below 0°C to control the initial exothermic reaction and formation of the carbamoyl chloride intermediate.
- After the addition is complete, the reaction mixture is slowly heated to the reflux temperature of toluene (~110°C) and maintained for several hours until the reaction is complete (monitored by the cessation of HCl gas evolution).[11]
- The mixture is then cooled, and excess phosgene and HCl are removed by sparging with an inert gas.
- The reaction mixture is filtered to remove any insoluble byproducts.

- The solvent (toluene) is removed from the filtrate under reduced pressure.
- The resulting crude product is purified by vacuum distillation to yield pure **2-Chloro-3-fluorophenyl isocyanate**. The purity of the final product should be validated by Gas Chromatography (GC) and its identity confirmed by IR spectroscopy.

Applications in Drug Discovery

Halogenated aromatic compounds are cornerstones of modern medicinal chemistry. The inclusion of chlorine and fluorine atoms can significantly enhance a drug candidate's profile by:

- Modulating Lipophilicity: Improving membrane permeability and oral absorption.
- Blocking Metabolic Sites: Increasing metabolic stability and prolonging the drug's half-life.
- Enhancing Binding Affinity: Participating in halogen bonding or other favorable interactions with the target protein.[\[12\]](#)

2-Chloro-3-fluorophenyl isocyanate serves as a valuable synthon for introducing the 2-chloro-3-fluorophenylurea moiety into potential drug candidates. This structural motif is explored in various therapeutic areas, including oncology and infectious diseases. For instance, the related compound 3-fluorophenyl isocyanate is a key building block in the synthesis of the antibiotic Linezolid, highlighting the pharmaceutical relevance of this compound class.

Safety, Handling, and Storage

Working with isocyanates requires strict adherence to safety protocols due to their toxicity and reactivity.

Hazard Profile:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[\[5\]](#) Isocyanates are highly toxic and can be fatal if inhaled at high concentrations.[\[8\]](#)[\[13\]](#)
- Irritation: Causes serious skin and eye irritation. May cause respiratory irritation.[\[5\]](#)

- Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[13]
- Lachrymator: Substance which increases the flow of tears.[8][14]

Personal Protective Equipment (PPE):

- Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. For higher concentrations, a full-face respirator with an appropriate cartridge (e.g., Type ABEK) is required.[9]
- Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]
- Hand Protection: Wear compatible, chemical-resistant gloves (e.g., butyl rubber, Viton®).
- Skin and Body Protection: Wear a chemical-resistant apron or lab coat. Ensure an eyewash station and safety shower are readily accessible.

Handling and Storage:

- Handle under an inert, dry atmosphere (e.g., nitrogen or argon).[14]
- Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]
- Store away from incompatible materials such as water, acids, bases, alcohols, and amines. [15]

First Aid Measures:

- Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, give artificial respiration and seek immediate medical attention.[8][9]
- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[14]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[[14](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-3-fluorophenyl isocyanate - High purity | EN [[georganics.sk](#)]
- 2. 2-Chloro-3-fluorophenyl isocyanate | 93110-05-5 | Benchchem [[benchchem.com](#)]
- 3. Page loading... [[guidechem.com](#)]
- 4. L10891.14 [[thermofisher.com](#)]
- 5. 3-Chloro-4-fluorophenyl isocyanate - High purity | EN [[georganics.sk](#)]
- 6. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 7. 3-FLUOROPHENYL ISOCYANATE | 404-71-7 [[amp.chemicalbook.com](#)]
- 8. WERCS Studio - Application Error [[assets.thermofisher.com](#)]
- 9. [sigmaaldrich.com](#) [[sigmaaldrich.com](#)]
- 10. [biosynth.com](#) [[biosynth.com](#)]
- 11. [prepchem.com](#) [[prepchem.com](#)]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 13. [sigmaaldrich.com](#) [[sigmaaldrich.com](#)]
- 14. [fishersci.co.uk](#) [[fishersci.co.uk](#)]
- 15. [fishersci.com](#) [[fishersci.com](#)]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-3-fluorophenyl isocyanate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590609#physicochemical-properties-of-2-chloro-3-fluorophenyl-isocyanate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com